molecular formula C13H21N5O2S B4343239 N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4343239
M. Wt: 311.41 g/mol
InChI Key: MBUPDWVEHKUOJU-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound features a pyrazole ring system, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Properties

IUPAC Name

N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-5-17-8-12(11(3)15-17)9-18(6-2)21(19,20)13-7-14-16(4)10-13/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUPDWVEHKUOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by subsequent functionalization to introduce the ethyl and methyl groups at the appropriate positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding sulfonic acids, while reduction can yield reduced pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.

Biology: Pyrazole derivatives have shown potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This compound may be explored for its biological activity in various assays.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.

Industry: In the materials industry, pyrazole derivatives can be used in the development of advanced materials with unique properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

  • N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-sulfonamide

  • N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-sulfonamide

Uniqueness: N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide

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